molecular formula C23H17ClO7 B3010942 Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-51-6

Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

Cat. No.: B3010942
CAS No.: 869079-51-6
M. Wt: 440.83
InChI Key: HOCHDEKTXYZFPD-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Scientific Research Applications

Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate has several scientific research applications:

Mechanism of Action

Coumarins and related derivatives have continued to attract attention for their interesting biological activities. Their anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities including human immunodeficiency virus activities are well known .

Future Directions

The future directions in the field of coumarin research could involve the synthesis of new derivatives and the exploration of their potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, they could be potential candidates for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate typically involves the reaction of 6-chloro-3-formylchromone with 7-hydroxy-2-oxochromene in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by precipitation with ice-cold water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate can be compared with other coumarin derivatives such as:

    4-Methylumbelliferone: Known for its anti-inflammatory and anticancer properties.

    Coumarin: The parent compound with anticoagulant and antifungal activities.

    7-Hydroxycoumarin: Exhibits antioxidant and antimicrobial activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

propan-2-yl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO7/c1-12(2)29-22(26)11-28-15-4-5-16-17(10-21(25)30-20(16)9-15)18-8-13-7-14(24)3-6-19(13)31-23(18)27/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCHDEKTXYZFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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